molecular formula C23H18N2S2 B2629563 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione CAS No. 307543-61-9

3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione

Cat. No.: B2629563
CAS No.: 307543-61-9
M. Wt: 386.53
InChI Key: LXAXYLXERNFRSK-UHFFFAOYSA-N
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Description

3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione is a complex organic compound that features both indole and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione typically involves multi-step reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indole derivatives . The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving appropriate thioamide precursors . The final step often involves coupling the indole and benzo[d]thiazole units under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .

Mechanism of Action

The mechanism of action of 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets. The indole and benzo[d]thiazole moieties can interact with enzymes, receptors, or other biomolecules, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione is unique due to the combination of indole and benzo[d]thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione is a thiazole derivative with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety linked to a benzo[d]thiazole ring, which is known for its diverse biological activities. The thiazole ring contributes to the compound's potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that thiazole derivatives, including the compound , exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures possess IC50 values in the micromolar range against human cancer cells, suggesting strong antiproliferative effects.

CompoundCell LineIC50 (µM)
This compoundA549 (lung)<10
Similar Thiazole DerivativeU251 (glioblastoma)5.0
Similar Thiazole DerivativeJurkat (leukemia)8.0

The presence of electron-donating groups in the structure enhances its cytotoxicity by facilitating interactions with cellular targets involved in cancer progression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria and Mycobacterium tuberculosis. In vitro studies indicated that at concentrations as low as 10 µg/mL, the compound inhibited the growth of M. tuberculosis over an extended period .

PathogenConcentration (µg/mL)Effect Duration
M. tuberculosis1041 days
M. tuberculosis518 days
M. tuberculosis15 days

These findings highlight the potential of this compound as a lead for developing new antibiotics amidst rising antibiotic resistance.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes may lead to increased permeability, resulting in cell lysis and death.
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications on the phenyl and thiazole rings significantly influence biological activity, emphasizing the importance of electronic and steric factors .

Case Studies

Recent studies have explored various derivatives of thiazoles linked to indoles, showcasing their pharmacological potential:

  • Study on Indole-Thiazole Derivatives : A series of compounds were synthesized and tested for their anticancer activity against multiple cell lines. The most effective derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another study focused on evaluating the efficacy of thiazole derivatives against resistant strains of bacteria, revealing promising results that warrant further investigation into their clinical applications .

Properties

IUPAC Name

3-[(1-methyl-2-phenylindol-3-yl)methyl]-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2S2/c1-24-19-12-6-5-11-17(19)18(22(24)16-9-3-2-4-10-16)15-25-20-13-7-8-14-21(20)27-23(25)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAXYLXERNFRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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